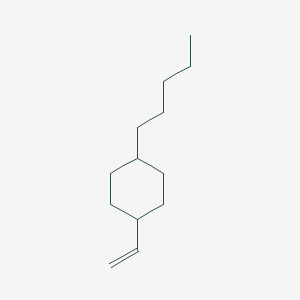
1-Pentyl-4-vinyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C13H24 It is a cyclohexane derivative where a pentyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-vinyl-cyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize catalysts such as Ru/Al2O3 to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-Pentyl-4-vinyl-cyclohexane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Pentyl-4-vinyl-cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar cyclohexane derivatives in biological systems.
Medicine: drug development and pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins due to its reactive vinyl group .
Wirkmechanismus
The mechanism of action of 1-Pentyl-4-vinyl-cyclohexane involves its interaction with various molecular targets. The vinyl group allows for reactive interactions with other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its applications in organic synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
- trans-4-Pentyl-trans-4’-vinylbicyclohexane
- trans-1,2-Diamino-4-cyclohexene
Comparison: 1-Pentyl-4-vinyl-cyclohexane is unique due to its specific trans configuration and the presence of both a pentyl and a vinyl group. This combination provides distinct reactivity and structural properties compared to similar compounds .
Eigenschaften
Molekularformel |
C13H24 |
|---|---|
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
1-ethenyl-4-pentylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h4,12-13H,2-3,5-11H2,1H3 |
InChI-Schlüssel |
AUIXUHDXXCTBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


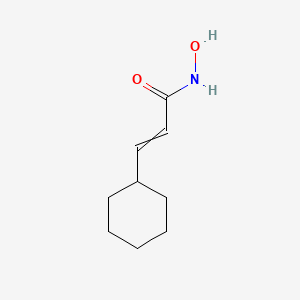
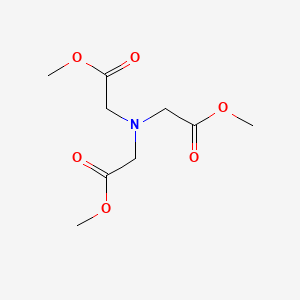
![2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8662856.png)
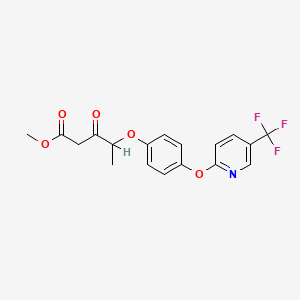
![4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE](/img/structure/B8662865.png)
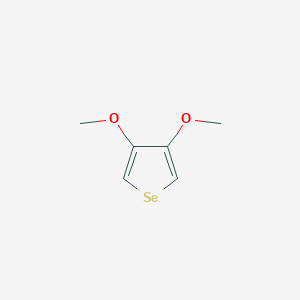
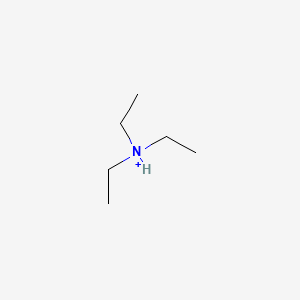
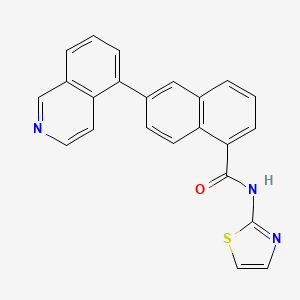
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B8662879.png)
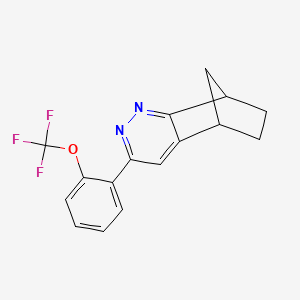
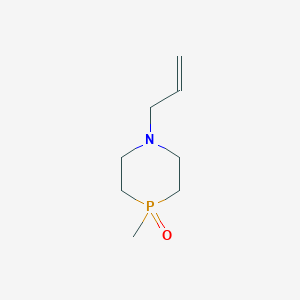
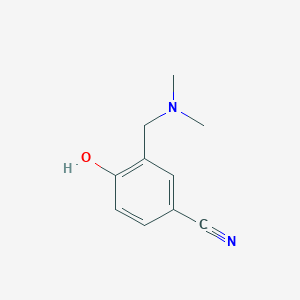
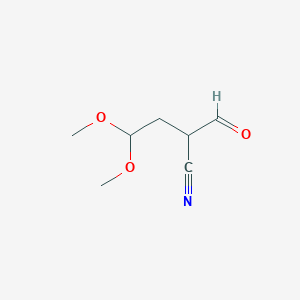
![8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B8662937.png)
